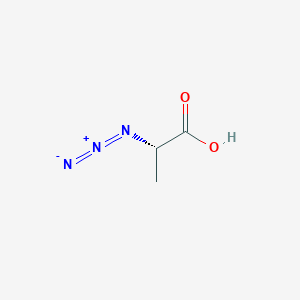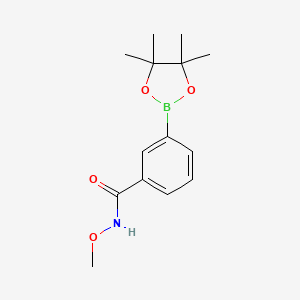
(S)-2-Azidopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-azidopropanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to the second carbon of a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azidopropanoic acid typically involves the azidation of (2S)-2-bromopropanoic acid. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions generally include moderate temperatures and stirring to ensure complete conversion of the bromide to the azide.
Industrial Production Methods
While specific industrial production methods for (2S)-2-azidopropanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-azidopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products
Amides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
(2S)-2-azidopropanoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.
Bioconjugation: The azido group can be used in click chemistry for labeling and conjugating biomolecules.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-azidopropanoic acid largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-bromopropanoic acid: The bromide precursor used in the synthesis of (2S)-2-azidopropanoic acid.
(2S)-2-aminopropanoic acid: The reduced form of (2S)-2-azidopropanoic acid.
(2S)-2-hydroxypropanoic acid: Another derivative of propanoic acid with a hydroxyl group.
Uniqueness
(2S)-2-azidopropanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and other applications.
Propiedades
Fórmula molecular |
C3H5N3O2 |
|---|---|
Peso molecular |
115.09 g/mol |
Nombre IUPAC |
(2S)-2-azidopropanoic acid |
InChI |
InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8)/t2-/m0/s1 |
Clave InChI |
XVNBLPHVIQXLMS-REOHCLBHSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)N=[N+]=[N-] |
SMILES canónico |
CC(C(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B12509862.png)


![4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid](/img/structure/B12509879.png)


![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)
![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)
![3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12509908.png)


![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)
![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)
![methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B12509951.png)
